Ammonium citrate

Beschreibung

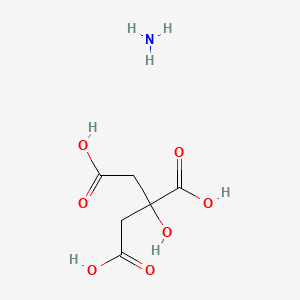

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O7 | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889469 | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Diammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules or crystals, Colorless crystals, White granules | |

CAS No. |

3012-65-5, 3458-72-8 | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium citrate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CITRATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Spectroscopic and Structural Elucidation of Ammonium Citrate Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the chemical and physical properties of ammonium (B1175870) citrate (B86180). Different regions of the electromagnetic spectrum are utilized to investigate specific molecular and electronic features.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in ammonium citrate. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the resulting absorption spectrum is unique to the compound. In studies of this compound, FTIR has been used to monitor changes in the compound's structure and to identify its presence in various matrices. researchgate.netnih.gov

For instance, research on the leaching of zinc oxide ore has utilized FTIR to confirm the role of this compound as a complexing agent. researchgate.net The spectra revealed that zinc combines with the carboxylate anion to form zinc complexes. researchgate.net Another study demonstrated that the FTIR spectrum of ammonium acetate (B1210297), a related compound, shows characteristic peaks for N-H stretching, C-H stretching, C=O asymmetrical stretching, and N-H bending, which can be compared to the spectrum of this compound to identify common functional groups.

Key vibrational modes observed in the FTIR spectra of ammonium compounds include:

N-H stretching: Typically observed in the region of 3000-3600 cm⁻¹.

C-H stretching: Appears in the 2800-3000 cm⁻¹ range.

C=O stretching (asymmetric): Found around 1660-1720 cm⁻¹.

N-H bending: Occurs in the 1500-1600 cm⁻¹ region.

Table 1: Representative FTIR Spectral Data for Ammonium Acetate

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| N-H stretching | 3024-3586 |

| C-H stretching | 2826-2893 |

| C=O asymmetrical stretching | 1660-1702 |

| N-H bending | 1533-1563 |

This table is based on data for ammonium acetate and serves as a reference for the types of vibrations expected in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

¹H NMR spectra of dithis compound show distinct signals corresponding to the different protons in the molecule. For example, the protons of the methylene (B1212753) groups (CH₂) in the citrate backbone typically appear as a set of multiplets. The chemical shifts of these protons are influenced by their local electronic environment.

Paramagnetic iron solutions, such as ferric this compound, have been found to enhance the gastrointestinal tract in NMR imaging by shortening the T1 and T2 relaxation times of water protons. nih.gov This highlights the utility of this compound derivatives in medical applications of NMR. Furthermore, NMR has been developed as a direct and sensitive method for quantifying ammonium ions in various electrolytes and biological samples, such as human plasma, which is crucial for diagnosing and staging certain diseases. stanford.eduub.edu

Table 2: ¹H NMR Data for Dithis compound

| Signal | Chemical Shift (ppm) |

| B *1 | 2.74 |

| C *1 | 2.68 |

Data from a ¹H NMR spectrum of dithis compound.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. process-insights.com The resulting spectrum can be used to determine the concentration of a compound in solution and to characterize its electronic and structural properties. process-insights.com

In the context of this compound, UV-Vis spectroscopy can be employed to monitor reactions involving the citrate ion. For example, in the analysis of lead, a sample is reacted with this compound and other reagents before extraction and measurement by a UV-Vis spectrophotometer. lppmunindra.ac.id The UV spectrum of ammonium acetate, a related compound, shows an absorption maximum (λmax) that can be influenced by its environment.

The UV-Vis-NIR region covers a broad range of the electromagnetic spectrum:

UV region (200-400 nm): Probes intense electronic transitions like ligand-to-metal charge transfer. spectroscopyonline.com

Visible region (400-700 nm): Often reveals weaker d-d transitions in transition metal complexes. spectroscopyonline.com

NIR region (700-2500 nm): Detects overtones and combination bands of fundamental vibrations, providing information on structural defects and molecular interactions. spectroscopyonline.com

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when X-rays pass through a crystalline sample, the unit cell dimensions and crystal system can be determined.

Studies on triammonium (B15348185) citrate have utilized single-crystal XRD to establish that it crystallizes in the orthorhombic system with specific lattice parameters. ias.ac.in The crystal structures of monoammonium, diammonium, and trithis compound have been determined using a combination of powder and single-crystal XRD techniques. cambridge.org These structures are characterized by extensive N-H···O and O-H···O hydrogen bonding networks. cambridge.org

XRD has also been employed to study the effect of this compound on the crystal structure of other materials. For instance, in the electrodeposition of Ni-Mo alloys, the addition of this compound to the bath influences the resulting crystal structure of the deposit, as revealed by XRD patterns. frontiersin.org

Table 3: Crystal Data for Trithis compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| a-axis | 6.223 Å |

| b-axis | 15.048 Å |

| c-axis | 11.056 Å |

Data obtained from single-crystal X-ray diffraction. ias.ac.in

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large biomolecules and other fragile compounds. In this technique, the sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte molecules.

This compound, particularly dibasic this compound, is frequently used as a component of the matrix solution in MALDI-TOF mass spectrometry. scientificlabs.co.ukottokemi.com It has been shown to improve the detection of low-concentration protein digests by reducing the interference from matrix adduct ions. nih.gov The addition of this compound to the matrix enhances peptide intensity and signal-to-noise ratio. nih.gov Furthermore, this compound has been used as an additive in the MALDI-TOF analysis of oligonucleotides, where it aids in obtaining sequence information through in-source decay (ISD). shimadzu.com

X-ray Diffraction (XRD) for Crystal Structure Analysis

Investigation of Crystal Growth and Morphology

The study of crystal growth and morphology provides crucial information about the formation of this compound crystals and the factors that influence their shape and size. Single crystals of trithis compound have been grown from saturated aqueous solutions by slow evaporation at room temperature. ias.ac.in The resulting crystals exhibit two predominant faces: an elongated hexagon and a rectangle, which are perpendicular to each other. ias.ac.in

The surface of these as-grown faces can reveal stratigraphic patterns, suggesting that the crystal growth of trithis compound occurs through the successive formation of sheet layers. ias.ac.in The morphology of crystals can be influenced by the presence of other substances in the crystallization solution. For example, in the study of calcium oxalate (B1200264) crystallization, the addition of this compound was found to alter the morphology of the resulting crystals. ecmjournal.org The investigation of crystal growth is essential for applications where crystal quality and form are critical.

Slow Evaporation Method for Single Crystal Synthesis

The slow evaporation method is a widely utilized and straightforward technique for the synthesis of single crystals, including those of this compound compounds. ijream.orgudel.edu This method is particularly effective for compounds that are not sensitive to ambient laboratory conditions. udel.edu The fundamental principle involves dissolving a solute in a suitable solvent to create a saturated or near-saturated solution, which is then allowed to evaporate slowly in a controlled environment.

In the case of this compound dibasic (ACD), single crystals have been successfully grown from a saturated aqueous solution. ijream.org The process begins with the preparation of a homogenous saturated solution, which is achieved by dissolving commercially available citric acid and ammonium carbonate in a 1:2 molar ratio in deionized water. ijream.org The solution is typically stirred for an extended period, for instance, 12 hours, to ensure homogeneity. ijream.org

Following preparation, the solution is transferred to a clean crystallizing dish and covered in a manner that is not airtight to allow for slow solvent evaporation. Common covering methods include using aluminum foil with small perforations or a glass plate with spacers. udel.edu The container is then placed in a quiet and undisturbed location. udel.edu For this compound dibasic, transparent and colorless single crystals have been reported to be harvested within a period of 30 to 35 days through this technique. ijream.org The process of recrystallization can be repeated to enhance the purity of the material. ijert.org

Factors Influencing Crystal Nucleation and Growth

The formation and growth of crystals, including citrate crystals, are complex processes influenced by numerous factors. nih.govmdpi.com Understanding these factors is crucial for controlling the quality and morphology of the resulting crystals. mdpi.com The primary stages of crystallization are nucleation, where ions in a solution associate into microscopic particles, and crystal growth, where these nuclei serve as templates for further deposition of material. nih.govacs.org

Key factors that influence the nucleation and growth of this compound crystals include:

Supersaturation : This is a critical driving force for crystallization. mdpi.com It represents the state where the concentration of a solute in a solution exceeds its equilibrium saturation point. nih.gov The rate of nucleation generally increases with rising supersaturation. cambridge.org For potassium citrate, the optimal supersaturation range for nucleation and growth was found to be between 1.05 and 1.15. mdpi.com

Temperature : Temperature affects both the solubility of the solute and the kinetics of the nucleation process. acs.orgcambridge.org For sodium citrate, a cooling rate between 5 °C and 12 °C per hour was found to be effective in controlling the particle size. mdpi.com

pH : The pH of the solution can significantly alter the species present and thus influence crystal formation. nih.gov

Solvent : The choice of solvent can impact the growth of different crystal faces, thereby affecting the crystal's morphology. udel.edu

Impurities/Additives : The presence of other substances, even in small amounts, can act as promoters or inhibitors of crystal growth. cambridge.org Continued studies on the effect of additives are a subject of ongoing research. mdpi.com

Agitation : The degree of agitation in the crystallizer influences the rate of secondary nucleation, which is the formation of new nuclei in the presence of existing crystals. cambridge.org

Systematic research into the specific nucleation and growth mechanisms of different citrate salts is still relatively rare, highlighting a need for further investigation to optimize industrial crystallization processes. mdpi.com

Computational Chemistry and Modeling of this compound

Computational chemistry and modeling have become powerful tools for understanding and predicting the behavior of complex chemical systems, including aqueous solutions of this compound. frontiersin.orgnih.gov These methods allow for the simulation of species distribution and the prediction of solution composition under various conditions. frontiersin.orgnih.gov

Simulation of Complex Species Fraction at Equilibrium

In solutions containing multiple interacting components, such as ammonium and citrate ions with metal ions, a variety of complex species can form. frontiersin.org Simulating the fraction of each species at equilibrium is essential for understanding the system's chemistry. nih.gov

Software such as MATLAB has been used to develop programs that simulate the fraction of species based on a set of initial concentrations and pH. frontiersin.orgnih.gov These simulations are founded on material balance equations for the primary components, such as nickel, molybdenum, ammonium, and citrate ions in studies of Ni-Mo electrodeposition. frontiersin.org The distribution of species is determined not just by pH, but also by the initial concentrations of the precursors. nih.govresearchgate.net For example, simulations can show how the dominant nickel-citrate complexes vary with changes in pH and the citrate-to-nickel molar ratio. nih.gov These computational approaches provide insights into the complexation between metal precursors and complexing agents like citrate and ammonium, identifying which species are chemically active in subsequent reactions. frontiersin.org

Predictive Modeling of Solution Composition

For instance, in Ni-Mo alloy deposition from an this compound bath, simulations can predict the solution composition to promote the presence of desired complexes for reduction reactions. frontiersin.org The models can correlate the initial electrolyte composition with the concentration of active complexes and, ultimately, the composition of the final deposit. nih.govfrontiersin.org These predictive models help to narrow down the experimental conditions needed to achieve a desired outcome, saving time and resources. frontiersin.orgnih.gov The models can also elucidate the role of specific components; for example, simulations have suggested that an abundance of ammonium ions can lead to the formation of less chemically active nickel species. frontiersin.orgnih.gov

The table below illustrates the kind of data that can be generated from such predictive models, showing the effect of pH on the fraction of different nickel-ammonia and nickel-citrate complexes in a simulated solution.

Table 1: Simulated Fraction of Ni-Complexes at Varying pH

| pH | Fraction of [Ni(NH₃)]²⁺ | Fraction of [Ni(NH₃)₂]²⁺ | Fraction of NiHCit | Fraction of NiCit⁻ |

| 8 | Data from simulation | Data from simulation | Data from simulation | Data from simulation |

| 9 | Data from simulation | Data from simulation | Data from simulation | Data from simulation |

| 10 | Data from simulation | Data from simulation | Data from simulation | Data from simulation |

| 11 | Data from simulation | Data from simulation | Data from simulation | Data from simulation |

| This table is for illustrative purposes. The actual fractions would be derived from computational simulations as described in the sources. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org |

Iii. Complexation Chemistry and Metal Ion Interactions of Ammonium Citrate

Chelation Properties and Mechanisms

Ammonium (B1175870) citrate (B86180) is a powerful chelating agent, a molecule that can form several bonds to a single metal ion. evitachem.comresearchgate.net This ability stems from the structure of the citrate ion, which possesses multiple carboxyl (-COOH) and hydroxyl (-OH) groups that can donate lone pairs of electrons to form coordinate bonds with metal cations. researchgate.net This process effectively "sequesters" or "locks away" the metal ion, altering its chemical properties and solubility. researchgate.net

The citrate ion, derived from citric acid, can act as a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom simultaneously. The specific nature of the metal-citrate complex formed depends on several factors, including the metal ion itself and the stoichiometry of the reaction. aesj.netnih.gov For instance, iron (III) forms a particularly stable complex with citrate. si.edu The general order of stability for several common metal-citrate complexes is as follows: Cu(II) > Fe(III) > Al(III) > Pb(II) > Zn(II) > Ni(II) > Co(II) > Cd(II) > Mn(II) > Mg(II) > Ca(II) > Fe(II) > Sr(II) > Ba(II). si.edu

The formation of these complexes is a key aspect of many natural and industrial processes. In nature, citrates released by plant roots and microorganisms can solubilize iron compounds in the soil, making the iron available for absorption by organisms. wikipedia.org

Table 1: Stability of Metal-Citrate Complexes

| Metal Ion | Stability Ranking |

|---|---|

| Copper (Cu(II)) | 1 |

| Iron (Fe(III)) | 2 |

| Aluminum (Al(III)) | 3 |

| Lead (Pb(II)) | 4 |

| Zinc (Zn(II)) | 5 |

| Nickel (Ni(II)) | 6 |

| Cobalt (Co(II)) | 7 |

| Cadmium (Cd(II)) | 8 |

| Manganese (Mn(II)) | 9 |

| Magnesium (Mg(II)) | 10 |

| Calcium (Ca(II)) | 11 |

| Iron (Fe(II)) | 12 |

| Strontium (Sr(II)) | 13 |

| Barium (Ba(II)) | 14 |

Source: si.edu

The effectiveness of citrate as a chelating agent is highly dependent on the pH of the solution. acs.orgacs.orgresearchgate.net The carboxyl groups of the citrate molecule have different pKa values, meaning they deprotonate (lose a proton) at different pH levels. At lower pH values, the carboxyl groups are protonated (as -COOH) and are less available to bind with metal ions. si.edu As the pH increases, these groups deprotonate to form carboxylate ions (-COO⁻), which are much more effective at chelating metal ions. si.edu

For example, in the case of titanium(IV) citrate complexes, their formation is highly pH-dependent, with different complex species being isolated at varying pH ranges. acs.org Similarly, the chelation of calcium ions by citrate is more efficient at a pH of 8 or higher, where the citrate is fully deprotonated. si.edu This pH-dependent behavior is a critical consideration in applications ranging from industrial cleaning to chemical synthesis. si.eduacs.org

Formation of Metal-Citrate Complexes

Applications in Metal Ion Management and Recovery

The ability of ammonium citrate to form stable, often water-soluble, complexes with a wide range of metal ions makes it an invaluable tool in various applications aimed at managing and recovering these ions.

This compound is employed as a leaching agent to selectively extract metals from ores and industrial wastes. mdpi.comresearchgate.netjournalssystem.com By forming stable complexes, it can dissolve metal compounds that are otherwise insoluble. For instance, it has been shown to be effective in leaching zinc from smithsonite (B87515) ore and lead from lead-bearing ores. mdpi.comjournalssystem.com The efficiency of this process is influenced by factors such as temperature, concentration of the this compound solution, and particle size of the ore. mdpi.comjournalssystem.com

Research has demonstrated the potential of this compound in hydrometallurgical processes for recovering valuable metals from spent lithium-ion batteries. researchgate.net Its ability to selectively complex with certain metals allows for their separation from other components.

Table 2: Leaching Efficiency of Zinc from Smithsonite using this compound

| Parameter | Condition | Zinc Leaching Rate |

|---|---|---|

| Temperature | 70 °C | Positive Impact |

| This compound Concentration | 5 mol/L | Positive Impact |

| Stirring Speed | 1000 rpm | Positive Impact |

| Particle Size | 38 μm | Negative Impact |

Source: mdpi.com

A significant application of this compound is in the conservation of cultural heritage, particularly for removing metal stains from materials like marble. si.edunih.govijcs.roculturalheritage.orgcnr.it Its chelating properties allow it to form stable, soluble complexes with metal ions like iron and copper, which are common causes of staining on stone surfaces. si.eduijcs.rocnr.it

The effectiveness of this compound in this context is often enhanced by applying it in a gel, such as agar, which allows for controlled and localized treatment. nih.govcnr.it The pH of the this compound solution is a critical factor, with higher pH values generally leading to more effective chelation and stain removal. si.edu Studies have shown that tri-ammonium citrate is particularly effective for this purpose. nih.gov

This compound plays a role in the development of sensors for detecting heavy metal ions in environmental samples. sigmaaldrich.comresearchgate.netsci-hub.se It can be used in the synthesis of fluorescent carbon dots (CDs). sigmaaldrich.comresearchgate.net These CDs can exhibit changes in their fluorescence properties upon binding with specific heavy metal ions, forming the basis for a detection method. researchgate.net The selectivity of these sensors can be tuned by modifying the surface chemistry of the carbon dots, where the citrate functional groups play a crucial role in interacting with the target metal ions. researchgate.net This approach offers a sensitive and selective means of monitoring heavy metal contamination in water. sci-hub.se

Iv. Ammonium Citrate in Environmental and Agricultural Science

Role in Nutrient Cycling and Soil Chemistry

Ammonium (B1175870) citrate (B86180) is instrumental in managing nutrient availability and improving soil characteristics. It functions by altering soil chemistry to enhance the accessibility of essential nutrients for plants.

Ammonium citrate is utilized as a soil conditioner, particularly in managing micronutrient deficiencies. platergroup.co.uk It acts as a chelating agent, forming stable, water-soluble complexes with inorganic metal micronutrients like iron, zinc, and manganese. usda.govusda.gov This chelation process is especially crucial in high pH or alkaline soils, where these micronutrients would otherwise become insoluble and unavailable to plants. usda.govusda.gov By keeping these metals in a bioavailable form, this compound helps correct soil deficiencies and can reduce the toxic effects of certain elements, such as manganese, by preventing their accumulation in injurious concentrations within plant tissues. google.com

Research indicates that ferric this compound can be applied to boost chlorophyll (B73375) production in early spring and to protect turf grass during winter months. platergroup.co.uk Furthermore, studies have shown that its application does not harm the soil's microbial community, which is essential for processes like the breakdown of organic matter. platergroup.co.uk

This compound solutions are widely used in the fertilizer industry as a standard method for determining the amount of plant-available phosphorus (P). The solubility of phosphate (B84403) in this compound is considered a key indicator of its agronomic effectiveness. scielo.brwur.nl Different forms of the solution—neutral this compound (NAC), alkaline this compound (AAC), and acid this compound (AAC)—are employed depending on the type of fertilizer being tested. scielo.brwur.nlresearchgate.netredalyc.org

Neutral this compound (NAC) is effective for evaluating soluble P sources like superphosphates. scielo.brresearchgate.net However, it can underestimate the availability of phosphorus in certain phosphate rocks and may not distinguish well between high-quality and low-quality fertilizers, as it can dissolve less effective forms like basic calcium phosphate (hydroxyapatite). wur.nlresearchgate.net In contrast, research has shown that acid this compound (AAC) at a pH of 3 is a more accurate predictor of the agronomic efficiency for a wide range of P fertilizers, from highly soluble superphosphates to less reactive phosphate rocks. scielo.brresearchgate.netredalyc.org

Detailed studies have been conducted to compare the effectiveness of various extractants in predicting phosphorus uptake by plants.

Table 1: Comparison of Phosphorus Extractors for Fertilizers This table summarizes research findings on the performance of different chemical extractants in predicting the agronomic efficiency of various phosphorus (P) fertilizers.

| Extractor | Performance on Soluble P Fertilizers (e.g., Superphosphates) | Performance on Phosphate Rocks (PRs) | Overall Predictive Accuracy |

|---|---|---|---|

| Water | Measures immediately available P. | Extracts very low amounts of P. | Limited, only for highly soluble sources. |

| 2% Citric Acid | Extracts low amounts of P. scielo.brresearchgate.net | Satisfactory for reactive PRs, but not for crystalline apatite sources. scielo.brresearchgate.net | Overestimates value for some PRs. redalyc.org |

| Neutral this compound (NAC) | Accurately predicts efficiency. scielo.brresearchgate.net | Underestimates performance of reactive PRs. scielo.brresearchgate.net | Reliable for soluble fertilizers but less so for varied sources. wur.nl |

| Acid this compound (AAC) | Accurately predicts efficiency. scielo.brresearchgate.net | Accurately predicts efficiency for all types, including reactive and non-reactive PRs. scielo.brresearchgate.net | Suggested as the most balanced and effective predictor for all inorganic P sources. researchgate.netredalyc.org |

| 2% Formic Acid | Extracts low amounts of P. scielo.brresearchgate.net | Satisfactory for reactive PRs, but not for crystalline apatite sources. scielo.brresearchgate.net | May underestimate effectiveness for Fe or Al phosphates. scielo.br |

This compound itself is a source of nitrogen, a primary macronutrient essential for plant growth. marketresearchintellect.com When used in chelated fertilizer formulations, it provides both a micronutrient and a source of nitrogen. For example, commercially available ferric this compound solutions contain approximately 6.0-7.8% nitrogen. platergroup.co.ukessecouk.com Similarly, zinc this compound formulations contain about 16% nitrogen. platergroup.co.uk This dual function makes it an efficient component in specialized fertilizers designed to address multiple nutrient requirements simultaneously.

Phosphate Solubilization and Availability in Fertilizers

Wastewater Treatment and Resource Recovery Applications

In the field of environmental science, this compound is applied in wastewater treatment, where it aids in resource recovery and water purification.

This compound is effectively used to recover ammonia (B1221849) from wastewater streams, such as sludge digestion liquors, which have high concentrations of ammonium. mdpi.comnih.gov The process often involves membrane contactors, where ammonia from the wastewater is captured in a trapping solution. mdpi.comnih.gov Citric acid has been studied as a trapping solution, leading to the production of this compound. mdpi.comnih.govresearchgate.net

A pilot-plant study demonstrated that using citric acid as a trapping solution achieved an ammonia elimination efficiency of 86%. mdpi.comnih.govdntb.gov.ua The resulting this compound solution had a nitrogen concentration of 14.7 g NH₃-N·L⁻¹. mdpi.comnih.govresearchgate.netdntb.gov.ua This method presents a sustainable approach to waste management, turning a potential pollutant into a valuable nitrogen-containing product that can be reused.

Table 2: Performance of Trapping Solutions for Ammonia Recovery from Digestion Liquor This table presents data from a pilot-scale study comparing the effectiveness of citric acid (forming this compound) and sulfuric acid (forming ammonium sulfate) in recovering ammonia using membrane contactors.

| Trapping Solution | Ammonia Elimination Efficiency (%) | Final Nitrogen Concentration (g NH₃-N·L⁻¹) |

|---|---|---|

| Citric Acid | 86 mdpi.comnih.govresearchgate.net | 14.7 mdpi.comnih.govresearchgate.net |

| Sulfuric Acid | 88 mdpi.comnih.govresearchgate.net | 23.2 mdpi.comnih.govresearchgate.net |

Ferric this compound serves as a coagulant and flocculant in water treatment processes. riverlandtrading.comitsusainc.com Coagulation and flocculation are critical steps for removing suspended particles, organic matter, and other contaminants from drinking water and wastewater. riverlandtrading.comwcs-group.co.uk The process involves neutralizing the electrical charges of fine, suspended particles, causing them to clump together into larger aggregates called "flocs." wcs-group.co.uk These larger, heavier flocs can then be more easily removed from the water through sedimentation and filtration. The use of ferric this compound in this capacity helps to clarify water and improve its quality. riverlandtrading.com

Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net These processes are considered promising technologies for the degradation of persistent organic pollutants that are resistant to conventional treatment methods. researchgate.net

The role of citrate, a component of this compound, has been explored in specific AOPs. In modified photo-Fenton processes, which are a type of AOP, ligands are used to enhance the degradation of pollutants. iwaponline.com Citrate can act as a ligand, influencing the stability and reactivity of the iron catalyst used in the Fenton reaction. iwaponline.com The effectiveness of the ligand can be dependent on the operating pH of the system. iwaponline.com The general principle of photocatalysis, another AOP, involves the generation of electron-hole pairs on a semiconductor catalyst's surface when irradiated with light, leading to the formation of reactive oxygen species that degrade pollutants. oapen.orgmdpi.com While direct and extensive research on the use of this compound as a primary agent in AOPs is not widely documented, its components have roles that can influence these complex oxidative systems.

Mitigation of Disinfection By-products

Disinfection of drinking water, commonly achieved through chlorination, is crucial for public health but can lead to the formation of harmful disinfection by-products (DBPs). researchgate.netresearchgate.net These compounds, such as trihalomethanes (THMs) and haloacetic acids (HAAs), form when chlorine reacts with natural organic matter (NOM) in the water. researchgate.netmdpi.com

A key strategy to mitigate the formation of certain DBPs is the use of chloramines for secondary disinfection. mdpi.comepa.gov Chloramines are produced by reacting free chlorine with ammonia. epa.gov The "ammonium" component of this compound can serve as an ammonia source for this process. Chloramination is a widely adopted approach because chloramines are less reactive than free chlorine with NOM, which significantly reduces the formation of THMs and HAAs. mdpi.com Water treatment facilities can switch to chloramines to maintain a disinfectant residual in the distribution system while minimizing the creation of these regulated by-products. mdpi.comepa.gov However, this process requires careful control of the chlorine-to-ammonia ratio to be effective. epa.gov

Adsorption and Remediation Technologies

This compound is utilized in the chemical modification of various materials to create effective adsorbents for environmental remediation, particularly for the removal of pollutants from aqueous solutions.

This compound-Modified Adsorbents for Metal Ions

The modification of adsorbent materials with chemicals is a common strategy to enhance their surface area and adsorption capacity for pollutants like heavy metal ions. govtsciencecollegedurg.ac.in Various low-cost materials, including agricultural waste, can be chemically treated to improve their efficiency in removing contaminants from wastewater. govtsciencecollegedurg.ac.inbiointerfaceresearch.com

This compound has been successfully used as a modifying agent to create high-efficiency adsorbents. Research has demonstrated that biochar modified with this compound can effectively adsorb trivalent lanthanum (La(III)), a rare earth element pollutant, from aqueous solutions. researchgate.net The modification introduces crucial functional groups onto the adsorbent's surface, which enhances its affinity for metal ions. researchgate.netnih.gov This approach transforms low-cost biomass into a valuable tool for treating industrial wastewater containing metallic pollutants. researchgate.net

Biochar Modification for Enhanced Adsorption Capacity

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a popular adsorbent in environmental applications due to its low cost and high sorption potential. researchgate.netnih.gov Its properties can be significantly improved through chemical modification.

Modification with this compound has been shown to substantially increase the adsorption capacity of biochar. researchgate.net In one study, biochar derived from the marine biomass Sargassum fusiforme was modified with this compound. The resulting adsorbent (AC-BC300) showed a maximum Langmuir adsorption capacity for La(III) of 362.32 mg g⁻¹, which was 2.1 times higher than the pristine biochar produced at the same temperature. researchgate.net The modification process grafts amino and carboxyl functional groups onto the biochar surface, creating more active sites for metal ion binding. researchgate.netnih.gov This enhancement is also attributed to improved physicochemical properties, such as increased porosity and specific surface area. mdpi.com

Table 1: Comparison of Langmuir Adsorption Capacities for Lanthanum (La(III)) This interactive table provides a summary of research findings on the adsorption capacities of pristine and this compound-modified biochars pyrolyzed at different temperatures.

| Adsorbent | Pyrolysis Temperature (°C) | Langmuir Adsorption Capacity (mg g⁻¹) | Source |

| Pristine Biochar | 300 | 170.36 | researchgate.net |

| Pristine Biochar | 500 | 185.53 | researchgate.net |

| Pristine Biochar | 700 | 275.48 | researchgate.net |

| AC-Modified Biochar (AC-BC300) | 300 | 362.32 | researchgate.net |

Mechanisms of Adsorption and Desorption

The primary mechanisms governing the removal of pollutants by modified adsorbents include ion exchange, surface complexation, electrostatic attraction, and pore diffusion. nih.govrsc.orgnih.gov

For this compound-modified biochar, the enhanced adsorption of metal ions like La(III) is attributed to the introduction of amino (–NH₂) and carboxyl (–COOH) groups onto the biochar surface. researchgate.net These functional groups act as active sites that form complexes with the metal ions. researchgate.netnih.gov Kinetic studies indicate that the adsorption process often follows a pseudo-second-order model, suggesting that chemisorption is a rate-limiting step. researchgate.netnih.gov The adsorption data for La(III) on this compound-modified biochar fits well with the Langmuir isotherm model, which implies monolayer adsorption onto a surface with a finite number of identical sites. researchgate.net

Desorption, the process of releasing the adsorbed pollutants, is also a critical aspect of remediation technology as it allows for the regeneration and reuse of the adsorbent. For this compound-modified biochar that has adsorbed La(III), effective regeneration can be achieved using an acid solution, such as HCl, which releases the metal ions from the adsorbent's surface. researchgate.net

V. Advanced Materials Science and Engineering Applications

Synthesis of Carbon-Based Nanomaterials

Ammonium (B1175870) citrate (B86180) serves as a critical precursor in the green synthesis of carbon-based nanomaterials, particularly nitrogen-doped carbon quantum dots (N-CQDs). Its role as both a carbon and nitrogen source simplifies synthesis processes, making them more efficient and environmentally friendly. bohrium.comrsc.org

The synthesis of nitrogen-doped carbon quantum dots (N-CQDs) from ammonium citrate can be achieved through methods like one-step sintering and hydrothermal treatments. bohrium.comrsc.orgresearchgate.net In these processes, this compound acts as a single precursor, providing both the carbon framework and the nitrogen atoms for doping. rsc.orgresearchgate.net This doping is crucial as it significantly enhances the fluorescence quantum efficiency and photocatalytic activity compared to undoped carbon dots. researchgate.net

Hydrothermal synthesis involves heating an aqueous solution of this compound in a sealed container, leading to the formation of N-CQDs that are rich in carbon and exhibit high photoluminescence. rsc.orgresearchgate.net The resulting N-CQDs often possess desirable characteristics such as bright blue luminescence, a short fluorescence lifetime, and excellent stability in high salt concentrations. rsc.orgresearchgate.net Another method is a one-step sintering technique where this compound is heated to produce N-CQDs. bohrium.com This process has been shown to promote a shift from diamond-like carbon (sp³ C) to graphitic carbon (sp² C), accelerating the graphitization of the quantum dots. bohrium.com The properties of the synthesized N-CQDs can be tuned by adjusting reaction parameters. google.com

Interactive Table: Synthesis Methods for N-CQDs from this compound

The unique photoluminescent properties of N-CQDs synthesized from this compound make them highly suitable for various applications in optoelectronics and sensing. researchgate.netcapes.gov.br Their bright and stable fluorescence is a key attribute for these advanced applications. rsc.org

In the field of sensing, these N-CQDs have demonstrated significant potential. capes.gov.br They can function as effective fluorescent probes for detecting pH variations. bohrium.comrsc.org The fluorescence intensity of these N-CQDs shows a strong correlation with pH levels in both acidic and alkaline conditions, enabling their use in convenient and rapid pH detection. bohrium.com Furthermore, they have been utilized for the selective and sensitive detection of metal ions, such as mercuric ions (Hg²⁺), through a fluorescence quenching mechanism. rsc.org

For optoelectronic applications, the high photoluminescence and stability of these N-CQDs are advantageous. mdpi.com They are being explored for use in light-emitting devices (LEDs) and solar cells. researchgate.netacs.orgrsc.org The ability to tune their optical properties through controlled synthesis and surface functionalization opens up possibilities for creating more efficient and cost-effective optoelectronic components. acs.orgrsc.org

Interactive Table: Applications of this compound-Derived N-CQDs

Nitrogen-Doped Carbon Quantum Dots Synthesis

Role in Ceramic Processing and Rheology

This compound plays a crucial role in the manufacturing of ceramics, where it is utilized as a dispersant and an auxiliary infiltration agent. cymerchemicals.comfengchengroup.com Its ability to modify the surface chemistry of ceramic particles and influence the flow behavior of ceramic slurries is essential for producing high-quality ceramic components. google.comosti.gov

This compound is an effective dispersant for ceramic slurries, particularly for materials like alumina (B75360) (Al₂O₃) and zirconia (ZrO₂). google.compw.edu.pltandfonline.com The citrate anion adsorbs onto the surface of the oxide particles, altering their surface charge and creating electrostatic repulsion between them. google.comosti.gov This repulsion prevents the particles from agglomerating, leading to a stable and well-dispersed suspension. pw.edu.pl This is a critical step in processes like slip casting and spray drying to ensure the final ceramic product has a uniform microstructure and optimal properties. google.com

In the fabrication of ceramic matrix composites, this compound can also act as an auxiliary infiltration agent. cymerchemicals.comcnr.it It aids in the preparation of stable slurries that can effectively penetrate the porous fiber preforms during the slurry infiltration process. substech.com

The addition of this compound significantly influences the rheological properties of ceramic slurries, such as viscosity. google.comosti.gov By creating a well-dispersed suspension, it helps to achieve a low viscosity at high solids loading, which is desirable for many ceramic forming processes. researcher.life For instance, slurries with a viscosity below approximately 400 centipoise (cP) are considered suitable for processes like ball milling and spray drying. google.com

The effectiveness of this compound as a dispersant is pH-dependent. osti.govcapes.gov.br The valence of the citrate ion changes with pH, which in turn affects its adsorption on the ceramic particle surface and the resulting surface charge. osti.govcapes.gov.br For example, with alumina slurries, trivalent citrate ions at a pH of 8 create a negative surface charge, leading to good dispersion. osti.govcapes.gov.br This control over interparticle forces allows for the manipulation of particle packing, which is crucial for achieving high green density in the ceramic body before sintering.

This compound is also utilized in advanced ceramic forming techniques like Direct Coagulation Casting (DCC). doi.orgresearchgate.net In some DCC methods, tri-ammonium citrate (TAC) is used as a dispersant to create a stable, low-viscosity ceramic slurry. researcher.lifedoi.org The coagulation, or solidification, of the slurry can then be triggered by an internal chemical reaction that changes the pH or ionic strength of the suspension, destabilizing the dispersion. doi.orgd-nb.info

One such method is DCC via High Valence Counter Ions (DCC-HVCI). researcher.lifed-nb.info In this process, a stable suspension is first prepared using TAC as a dispersant. researcher.life Coagulation is then induced by the controlled release of high-valence counter-ions, for example, from the dissolution of a salt like calcium iodate (B108269) at an elevated temperature. researcher.lifed-nb.info This method allows for the fabrication of complex-shaped ceramic parts with uniform microstructures without the need for a binder removal step, making the process more efficient. researcher.lifedoi.org Another approach involves using magnesium oxide (MgO) as a coagulating agent in slurries dispersed with diammonium hydrogen citrate (DHC). The reaction between DHC and MgO forms Mg-citrate complexes that influence the coagulation process. researchgate.net

Interactive Table: Compound Names Mentioned

Influence on Slurry Rheology and Particle Packing

Electrodeposition and Surface Modification

This compound is a key component in modern electrodeposition and surface modification technologies. Its primary function is to act as a complexing agent, forming stable, soluble complexes with metal ions. This characteristic is crucial for controlling the deposition process, enabling the formation of specialized metallic and composite coatings with desirable properties.

Non-Cyanide Plating Complexing Agent

For many years, cyanide-based electrolytes were the standard in the electroplating industry due to their high efficiency and the quality of the resulting finishes. However, the extreme toxicity of cyanide compounds has necessitated the development of safer, non-cyanide alternatives. This compound has proven to be an effective substitute in various plating baths. researchgate.netresearchgate.net It complexes with metal ions, such as gold, preventing their hydrolysis and precipitation in the electrolyte solution. researchgate.net This complexation helps to regulate the electrochemical deposition potential, resulting in smooth, adherent, and high-quality metal coatings without the significant health and environmental risks associated with cyanide. researchgate.net For instance, a slightly acidic electrolyte containing tri-ammonium citrate has been successfully used to create a stable, environmentally benign, non-cyanide bath for gold electroplating. researchgate.net

Electrodeposition of Metal Alloys and Composites (e.g., Ni-Mo, Ni-Mo-O)

This compound is extensively used in the electrodeposition of advanced materials like nickel-molybdenum (B8610338) (Ni-Mo) alloys and nickel-molybdenum-oxide (Ni-Mo-O) composites. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.netnd.edu These materials are highly valued for applications demanding superior corrosion resistance, mechanical strength, and catalytic activity, particularly for the hydrogen evolution reaction (HER). frontiersin.orgnd.edu

The electrodeposition of Ni-Mo alloys is a process of induced codeposition, as molybdenum cannot be deposited from aqueous solutions by itself. sterc.org Citrate ions in the ammoniacal citrate bath form complexes with both nickel and molybdate (B1676688) ions, facilitating the simultaneous deposition of molybdenum with nickel. frontiersin.orgnih.govpku.edu.cn This results in the formation of uniform and defect-free Ni-Mo coatings. cambridge.org

Furthermore, this compound is integral to the creation of Ni-Mo-O composite coatings. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net These composites, which incorporate oxygen, can enhance the catalytic activity by promoting water dissociation. nd.edu The presence of this compound in the electrolyte helps to maintain a stable pH and ensures the proper complexation of metal ions, which is essential for the codeposition of the metallic and oxide components. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net

Effect of Complexing Agent Ratio on Film Composition and Morphology

The ratio of this compound to the metal ions in the electroplating bath significantly influences the final properties of the deposited film, including its composition and surface morphology. frontiersin.orgnih.govnmfrc.org The molar ratio of the complexing agents affects the stability of the metal-citrate complexes, which in turn alters the deposition behavior of the metals. frontiersin.orgnih.gov

In the electrodeposition of Ni-Mo alloys, the ammonium-to-citrate molar ratio is a critical parameter. frontiersin.orgnih.gov Studies have shown that as this ratio increases, the morphology of the deposit can transition from a smooth, amorphous Ni-Mo-O composite to a more crystalline, metallic Ni-Mo alloy with a globular structure. frontiersin.orgnih.govresearchgate.net Specifically, a higher concentration of Ni-ammonia complexes, favored by certain ammonium-to-citrate ratios, is crucial for the deposition of metallic Ni-Mo alloys. frontiersin.org The molybdenum content in the alloy can be as high as 19 atomic percent (at%), while the oxygen content in the composites can reach up to 70 at%. frontiersin.orgnih.govresearchgate.netresearchgate.net

The following table summarizes research findings on how the concentration of citrate and the ammonium-to-citrate ratio affect Ni-Mo and Ni-Mo-O electrodeposits.

| Parameter | Effect on Composition | Effect on Morphology | Reference |

| Increasing ammonium-to-citrate molar ratio | Transition from Ni-Mo-O composite to metallic Ni-Mo alloy | Transition from smooth, laminar growth to columnar, globular structures | frontiersin.orgnih.govresearchgate.net |

| Increasing citrate concentration | Can increase molybdenum content up to a certain limit | Can lead to denser and smoother deposits | frontiersin.orgnmfrc.org |

| Lower ammonium-to-citrate molar ratio | Favors formation of amorphous Ni-Mo-O composites | Smooth, laminar growth | frontiersin.orgnih.govresearchgate.net |

| Higher ammonium-to-citrate molar ratio | Promotes metallic Ni-Mo alloys with higher Mo content (up to 19 at%) | Columnar and nanocrystalline with globular structures | frontiersin.orgnih.govresearchgate.netresearchgate.net |

Conservation Science Applications

This compound is a recognized and valuable chemical in the field of conservation science for the treatment of various cultural heritage artifacts. Its utility stems from its chelating properties, which allow for the gentle and controlled removal of surface dirt and metallic stains without causing harm to the underlying objects. culturalheritage.orgqueensu.capch.gc.capch.gc.ca

Deacidification and Cleaning of Paper and Art Objects

Paper and other organic materials are prone to degradation caused by acids, leading to discoloration and embrittlement. This compound is used in conservation to solubilize and remove acidic soiling and staining. culturalheritage.orgqueensu.capch.gc.ca It can be prepared in both dibasic and tribasic forms, allowing for easy adjustment to neutral or basic pH levels, which is critical when treating sensitive paper objects. culturalheritage.orgqueensu.capch.gc.ca In addition to paper, it has been used for the surface cleaning of paintings. culturalheritage.orgqueensu.capch.gc.ca The treatment can help to neutralize acids and chelate metallic ions that contribute to the degradation process. culturalheritage.orgqueensu.capch.gc.ca Research has shown that immersion in this compound solutions, followed by thorough rinsing, can be an effective cleaning method. culturalheritage.org

Removal of Metallic Staining

Metallic stains, particularly from iron or copper, are a common conservation challenge, appearing on materials ranging from stone to paper and textiles. pch.gc.caculturalheritage.orgijcs.ro These metal ions can catalyze oxidative damage to the substrate. This compound is a strong chelating agent that effectively removes these stains. culturalheritage.orgijcs.ro It forms stable, water-soluble complexes with the metal ions, allowing them to be safely rinsed away. ijcs.ro This process not only improves the aesthetic appearance of the object by reducing discoloration but also helps to preserve it by removing the catalysts for further degradation. pch.gc.caculturalheritage.orgijcs.ro Its application has been documented for the removal of iron stains from marble and other stone objects, as well as from paper. pch.gc.caculturalheritage.orgijcs.romuseumservicescorporation.com

Vi. Biochemical and Biological Research Applications

Buffering Systems and pH Regulation in Biological Assays

The control of pH is critical in most biological assays to ensure that enzymatic activities and molecular interactions occur under optimal and reproducible conditions. Ammonium (B1175870) citrate (B86180) serves as an effective buffering agent, particularly in the pH range of 4 to 6. evitachem.com Buffers are crucial for maintaining a constant pH during chemical analyses and biochemical processes. pharmaguideline.com

In the realm of enzyme kinetics and biochemical experiments, maintaining a stable pH is paramount for accurate and reliable results. evitachem.com Ammonium citrate is employed as a buffering agent in various enzyme assays. evitachem.com Its ability to resist changes in pH is essential when studying enzyme function, as fluctuations can alter enzyme structure and activity. researchgate.net The buffering capacity of citrate is effective across a pH range of 3.0 to 6.2. For instance, in studies involving the validation of enzyme preparations, this compound has been used in the matrix solution for mass spectrometry analysis to confirm protein identity. nih.gov

The choice of buffer is critical as some can interfere with the biological process under investigation. researchgate.net For example, phosphate (B84403) buffers are avoided in assays where phosphate groups are integral to enzyme activation or when metal ion chelation is a factor. Citrate buffers, including this compound, are useful in various applications, such as immunofluorescent staining, where they can enhance signal intensity without increasing background noise. aatbio.combiocompare.com

Table 1: Applications of this compound as a Buffer

| Application | Role of this compound | Reference |

| Enzyme Assays | Maintains stable pH for optimal enzyme activity. | evitachem.com |

| Biochemical Experiments | Provides a controlled pH environment for reliable results. | evitachem.com |

| Mass Spectrometry | Component of the matrix for protein identity confirmation. | nih.gov |

| Immunofluorescent Staining | Enhances stain intensity without background interference. | aatbio.combiocompare.com |

Role in Microbial Metabolism and Identification

This compound plays a significant role in microbiology, particularly in the characterization and identification of bacteria based on their metabolic capabilities.

The citrate utilization test is a standard biochemical test used to differentiate among bacteria, especially within the family Enterobacteriaceae. microbiologyinfo.commicrobenotes.com This test determines if an organism can use citrate as its sole source of carbon and ammonium salts as its sole source of nitrogen. microbiologyinfo.combyjus.comslideshare.net

The test medium, Simmons citrate agar, contains sodium citrate as the carbon source and ammonium dihydrogen phosphate as the nitrogen source. microbiologyinfo.commicrobeonline.com Bacteria that can utilize citrate produce an enzyme called citrate permease, which transports the citrate into the cell. microbiologyinfo.combyjus.com Inside the cell, citrase breaks down citrate into oxaloacetate and acetate (B1210297). microbenotes.com The oxaloacetate is further metabolized to pyruvate (B1213749) and carbon dioxide. microbenotes.com

The metabolism of the ammonium salts results in the production of ammonia (B1221849), which increases the pH of the medium, making it alkaline. microbiologyinfo.com This pH shift is visualized by the indicator bromothymol blue, which changes color from green at a neutral pH to blue at a pH above 7.6, indicating a positive result. microbiologyinfo.combyjus.com This test is part of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests used for bacterial identification. microbenotes.commicrobeonline.com For example, it can help distinguish between Klebsiella aerogenes (positive) and Escherichia coli (negative). microbeonline.comasm.org

Table 2: Principle of the Citrate Utilization Test

| Component | Function | Result of Metabolism |

| Sodium Citrate | Sole source of carbon | Production of pyruvate and CO2 |

| Ammonium Salts | Sole source of nitrogen | Production of ammonia (NH3) |

| Bromothymol Blue | pH indicator | Changes from green to blue at alkaline pH |

Biochemical Pathways and Nitrogen Metabolism

This compound is not only an external additive in biological experiments but is also relevant to the fundamental study of biochemical pathways, particularly those involving nitrogen metabolism.

Ammonium ions are a key source of nitrogen for many organisms. In bacteria like Escherichia coli, ammonium is assimilated into glutamate (B1630785) and glutamine, which then serve as nitrogen donors for the synthesis of other nitrogen-containing compounds. nih.gov The incorporation of ammonium into the central metabolism is a critical step. nih.gov

In some research, this compound has been used to study nitrogen metabolism in various organisms. For example, studies on the American cockroach examined the excretion of ammonium and other cations in relation to dietary nitrogen levels, using diets containing this compound. biologists.com These studies found that ammonium was a major cation in the excreta and its excretion increased with higher dietary nitrogen. biologists.com

In the context of microbial metabolism, the assimilation of ammonium is tightly regulated. For instance, in Methylomonas sp., an imbalance in carbon and nitrogen metabolism can lead to the accumulation of ammonium, which can inhibit central metabolic pathways. biorxiv.org Research on the fungus Aspergillus niger, a notable producer of citric acid, has shown that ammonium ions can stimulate the rate of citrate production. asm.org Stoichiometric modeling revealed that during the early stages of citric acid fermentation, ammonium ions combine with a glucose-derived metabolite to form glucosamine, which is then excreted. asm.org

Vii. Analytical Chemistry Methodologies Involving Ammonium Citrate

Reagent in Chemical Analysis

As a reagent, ammonium (B1175870) citrate (B86180) plays a crucial role in several analytical techniques, from the determination of phosphate (B84403) levels in agricultural products to the analysis of trace metals and the preparation of standard reference materials. fengchengroup.comcymerchemicals.com Its ability to form complexes with metal ions and its buffering capacity make it a versatile tool for chemists. evitachem.com

Determination of Phosphate Levels

Ammonium citrate is widely used as a chemical reagent for the determination of phosphate in fertilizers. fengchengroup.comcymerchemicals.com Specifically, it is employed to ascertain the amount of "citrate-soluble" phosphate, which is considered to be available to plants. researchgate.net The process involves treating a fertilizer sample with a neutral this compound solution. The phosphorus that dissolves in this solution is then quantified to determine the citrate-soluble phosphate content. researchgate.net

A gravimetric method that does not require a molybdate (B1676688) reagent utilizes this compound to separate the phosphate ion from other constituents in materials like phosphate rock. nist.gov In this method, a large excess of magnesia mixture in the presence of this compound precipitates the phosphate. nist.gov A subsequent precipitation yields a product of definite composition that is then ignited to magnesium pyrophosphate for measurement. nist.gov It has been noted that a significant amount of this compound is necessary to prevent the precipitation of iron and aluminum, which can interfere with the complete precipitation of phosphorus. nist.gov

The American Chemical Society (ACS) recognizes dibasic this compound for its application in the determination of phosphates. acs.org

Trace Metal Analysis and Voltammetry

This compound solutions are utilized as supporting electrolytes in voltammetric techniques for the simultaneous determination of trace metals. nih.gov For instance, a 0.1 mol/L dibasic this compound solution with a pH of 8.5 has been used as a supporting electrolyte for the simultaneous determination of copper(II), chromium(VI), thallium(I), lead(II), tin(II), antimony(III), and zinc(II) in environmental matrices using square wave anodic stripping voltammetry (SWASV). nih.gov In another application, dibasic this compound at pH 6.3 or 8.2 served as the supporting electrolyte for determining various trace metals in food and environmental samples. nih.gov

The choice of the supporting electrolyte is critical in voltammetry. Studies have shown that in the presence of an ammonia-ammonium buffer, which can be formed with this compound, the peak shapes for lead and zinc are improved in cathodic stripping voltammetry. ukm.my Triammonium (B15348185) citrate (0.2 M) has also been used as a supporting electrolyte for the determination of lead, cadmium, copper, and zinc in tap water by differential pulse anodic stripping voltammetry (DPASV). agu.edu.bh

Extraction Procedures

This compound is a key component in standardized extraction methods used to evaluate the nutrient content and availability in fertilizers and other materials. The acidity of the this compound solution is a critical parameter, leading to the development of both neutral and acid extraction methods.

Neutral this compound (NAC) Extraction

Neutral this compound (NAC) extraction is a widely accepted method for quantifying the available phosphorus content in fertilizers. tandfonline.comlegislation.gov.uk This method is based on the principle of extracting phosphorus at a temperature of 65°C with a neutral this compound solution (pH 7.0). legislation.gov.uk The NAC solution is prepared by dissolving citric acid in water and neutralizing it with ammonium hydroxide (B78521) to a precise pH of 7.0. legislation.gov.ukscielo.br

The procedure typically involves treating a fertilizer sample with the heated NAC solution for a specific duration, followed by filtration and determination of the phosphorus content in the filtrate. legislation.gov.uk This method is considered to effectively dissolve water-insoluble compounds such as hydrated di- and tricalcium phosphate, anhydrous dicalcium phosphate, and basic slag, which are considered available to plants. oup.com Research has shown that NAC extraction can achieve near-complete release of phosphorus from biosolids, comparable to strong acid digestion methods. tandfonline.com

The effectiveness of NAC extraction can vary depending on the type of phosphate fertilizer. While it accurately predicts the efficiency of soluble phosphorus sources, it may underestimate the performance of more reactive phosphate rocks. redalyc.org

Table 1: Comparison of Phosphorus Extraction by Neutral this compound (NAC) and Other Methods for Different Fertilizers

| Fertilizer Type | P extracted by NAC+water (% of total P) | P uptake by corn (% of applied P) |

| Soluble P sources | High | High |

| Reactive PR (Bayóvar) | Underestimated | Medium |

| Crystalline apatite sources | Low | Low |

This table is a simplified representation based on findings that NAC is effective for soluble sources but less so for certain rock phosphates. redalyc.org

Acid this compound (AAC) Extraction

Acid this compound (AAC) extraction is another important analytical method, particularly for evaluating phosphate fertilizers with varying solubility. redalyc.org This method utilizes an this compound solution adjusted to an acidic pH, typically pH 3. redalyc.org The preparation involves dissolving citric acid in water and adjusting the pH with ammonium hydroxide. redalyc.org

Research has demonstrated that AAC (pH 3) can accurately predict the agronomic efficiency of a wide range of phosphorus fertilizers, from highly soluble sources to less reactive phosphate rocks. redalyc.org In a comparative study, AAC was found to be a more balanced extractor for predicting plant phosphorus availability across different fertilizer types compared to NAC, 2% citric acid, and 2% formic acid. redalyc.org The acidic nature of the AAC solution is effective in dissolving less soluble phosphate compounds that may not be fully extracted by the neutral method. redalyc.org